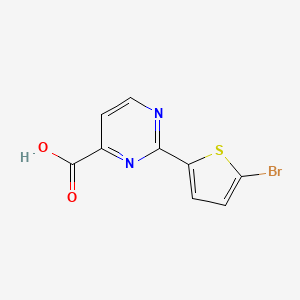

2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H5BrN2O2S . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

Pyrimidine compounds, including “2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds involves several methodologies, including a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of “2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring attached to a bromothiophenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

“2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 285.12 g/mol.Scientific Research Applications

Anti-Fibrosis Activity

Some compounds, including derivatives of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid, have shown promising results in anti-fibrosis activity, potentially offering better efficacy than existing treatments like Pirfenidone on HSC-T6 cells .

Structural Analysis

The compound has been used in crystal structure and Hirshfeld analysis to understand its molecular interactions and properties. This can be crucial for designing drugs with desired characteristics .

Electrocatalytic Activities

Derivatives of this compound have been prepared for use as electrocatalyst electrodes, which are important for various electrochemical measurements and applications .

Heteroarylation Processes

This compound has been involved in palladium-catalysed direct heteroarylation processes, which is a method to synthesize polyheteroaromatic compounds. These compounds have various applications in pharmaceuticals and materials science .

Antimicrobial Studies

A series of 2-(5-Bromothiophen-2-yl)-5-substituted-1, 3, 4-oxadiazoles derived from this compound have been synthesized and studied for their antimicrobial properties .

Oxidative Cyclization

The compound has been used in oxidative cyclization of Schiff bases to synthesize novel oxadiazoles, which can have various pharmacological activities .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium .

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-4-3-5(12-8)9(13)14/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFVEBOKASASRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)